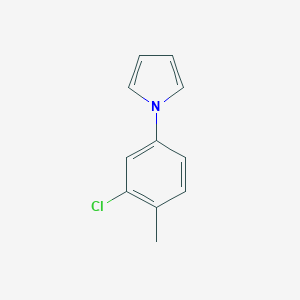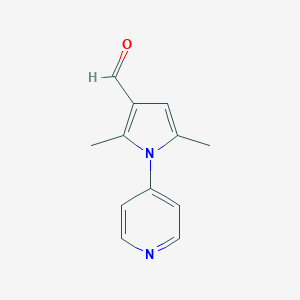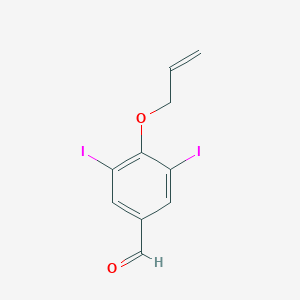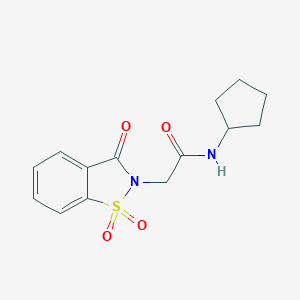
1-(3-chloro-4-methylphenyl)-1H-pyrrole
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-1H-pyrrole, also known as MCPP, is a synthetic aromatic compound that has been used in scientific research for a variety of applications. It is a member of the pyrrole family of compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Non-linear Optics and Anti-cancer Drug Development : A study by Murthy et al. (2017) explored the synthesis and characterization of a heterocycle-based molecule related to 1-(3-chloro-4-methylphenyl)-1H-pyrrole. This research focused on its potential in non-linear optics and as a precursor for anti-cancerous drugs, highlighting its stability and reactivity properties (Murthy et al., 2017).
Synthesis and Characterization : Wyrębek et al. (2009) described a microwave-assisted synthesis method for substituted pyrroles, including structures similar to 1-(3-chloro-4-methylphenyl)-1H-pyrrole. This research contributes to the field of organic synthesis, providing efficient methods for creating pyrrole derivatives (Wyrębek et al., 2009).
Antitumoral Agents : Silva et al. (2012) investigated the crystal structure of chain-functionalized pyrroles with potential as antitumoral agents. This study is crucial for understanding the molecular structure and properties of compounds related to 1-(3-chloro-4-methylphenyl)-1H-pyrrole (Silva et al., 2012).
Corrosion Inhibition : Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, for inhibiting carbon steel corrosion in acidic medium. This research is significant in the field of materials science, especially for corrosion protection (Zarrouk et al., 2015).
Electrochromic Device Applications : Variş et al. (2006) focused on synthesizing a new soluble conducting polymer including a pyrrole derivative similar to 1-(3-chloro-4-methylphenyl)-1H-pyrrole for potential use in electrochromic devices (Variş et al., 2006).
Photoluminescent Materials : Zhang and Tieke (2008) synthesized polymers containing a pyrrolo[3,4-c]pyrrole-1,4-dione unit, related to 1-(3-chloro-4-methylphenyl)-1H-pyrrole, exhibiting strong fluorescence and potential in photoluminescent materials (Zhang & Tieke, 2008).
Antimycobacterial Agents : Biava et al. (2008) studied 1,5-Diphenylpyrrole derivatives as antimycobacterial agents, investigating the influence of lipophilic substituents on their antimycobacterial activity, relevant to derivatives of 1-(3-chloro-4-methylphenyl)-1H-pyrrole (Biava et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(3-chloro-4-methylphenyl)-1H-pyrrole” is the photosynthesis process in plants . The compound interferes with the photosynthetic process, which is crucial for the plant’s energy production and survival.
Mode of Action
The compound interacts with its target by inhibiting the fixation of labeled carbon dioxide by leaf disks of various plants . This interaction disrupts the photosynthesis process, leading to a decrease in energy production within the plant cells.
Biochemical Pathways
The affected biochemical pathway is the photosynthesis pathway. By inhibiting the fixation of carbon dioxide, the compound disrupts the Calvin cycle, a key component of photosynthesis. This disruption affects the plant’s ability to convert light energy into chemical energy, leading to downstream effects on the plant’s growth and survival .
Result of Action
The result of the compound’s action is a significant inhibition of photosynthesis, leading to decreased energy production within the plant cells . This can lead to stunted growth and, in severe cases, plant death.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. The compound was found to be more toxic when plants received light after application of the herbicide, compared with those held in the dark . This suggests that light exposure may enhance the compound’s herbicidal activity.
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNNQGOLXHUUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283133 | |
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-pyrrole | |
CAS RN |
142044-87-9 | |
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142044-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(benzyloxy)-3-ethoxybenzylidene]amino}phenyl)acetamide](/img/structure/B472090.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)

![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B472182.png)
![5-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B472186.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)

![N-(2-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B472241.png)
![3-{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B472253.png)


![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B472402.png)
